3-[(2-Methylphenoxy)methyl]oxolane
Description
3-[(2-Methylphenoxy)methyl]oxolane (CAS: 1342464-71-4) is a heterocyclic compound with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . Structurally, it consists of an oxolane (tetrahydrofuran) ring substituted at the 3-position with a (2-methylphenoxy)methyl group. This compound is of interest in medicinal chemistry and materials science due to its hybrid aromatic-aliphatic structure, which balances solubility and reactivity.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-[(2-methylphenoxy)methyl]oxolane |
InChI |
InChI=1S/C12H16O2/c1-10-4-2-3-5-12(10)14-9-11-6-7-13-8-11/h2-5,11H,6-9H2,1H3 |
InChI Key |
ISWIZAZJXFKIDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylphenoxy)methyl]oxolane typically involves the reaction of 2-methylphenol with an appropriate oxolane precursor. One common method is the Williamson ether synthesis, where 2-methylphenol is reacted with an oxolane derivative in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. For example, the use of phase-transfer catalysts can improve the reaction rate and selectivity, making the process more economically viable.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylphenoxy)methyl]oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxolane ring to other cyclic structures.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
3-[(2-Methylphenoxy)methyl]oxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized as a solvent or intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Methylphenoxy)methyl]oxolane involves its interaction with specific molecular targets. The oxolane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The phenoxy group can undergo electrophilic aromatic substitution, affecting the compound’s chemical behavior and potential biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) 490-M18 [(2E)-(Hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid]
- Key Differences: Incorporates a hydroxyimino group and a carboxylic acid functional group, enhancing hydrogen-bonding capacity and acidity compared to 3-[(2-methylphenoxy)methyl]oxolane.
(b) 5-CH₂-OH-[S2200] [2-(2-{[5-(Hydroxymethyl)-2-methylphenoxy]methyl}phenyl)-2-methoxy-N-methylacetamide]
- Key Differences : Features a hydroxymethyl group on the aromatic ring and an acetamide side chain.
- Implications : Higher hydrophilicity and metabolic stability due to the acetamide group, making it more suitable for pharmaceutical applications .
(c) (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]oxolane
- Key Differences : Substituted with bromo and chloro groups on the aromatic ring, increasing steric bulk and electronic effects.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Aqueous Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 192.25 | 2.8 | ~50 (estimated) | Ether, oxolane |
| 490-M18 | 313.32 | 1.5 | ~120 | Carboxylic acid, hydroxyimino |
| 5-CH₂-OH-[S2200] | 357.41 | 1.2 | ~200 | Hydroxymethyl, acetamide |
| Methyl Oxolane | 88.11 | 0.9 | 467 (Handbook value) | Ether |
Notes:
Data Tables
Table 1: Structural Comparison of Key Analogues
| Compound | CAS Number | Aromatic Substituents | Heteroatom Functional Groups |
|---|---|---|---|
| This compound | 1342464-71-4 | 2-Methylphenoxy | Ether, oxolane |
| 490-M18 | Not available | 2-Methylphenoxy, phenyl | Carboxylic acid, hydroxyimino |
| (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]oxolane | 915095-89-5 | 5-Bromo-2-chlorophenyl | Ether, oxolane |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
